
Barium;polonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium polonium is a compound formed by the combination of barium and polonium. Barium is an alkaline earth metal with the symbol “Ba” and atomic number 56, known for its high reactivity and various industrial applications . Polonium, on the other hand, is a rare and highly radioactive element with the symbol “Po” and atomic number 84, discovered by Marie Curie
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium polonium can be synthesized through a direct reaction between barium and polonium at elevated temperatures. The reaction typically occurs at temperatures around 300–400°C . The process involves heating the elements in a controlled environment to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of barium polonium is limited due to the rarity and high radioactivity of polonium. when required, the compound can be produced in specialized facilities equipped to handle radioactive materials. The production process involves the careful handling of polonium to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Barium polonium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the highly reactive nature of both barium and polonium.
Common Reagents and Conditions
Oxidation: Barium polonium can react with oxygen to form oxides.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen or metals like aluminum.
Substitution: Barium polonium can undergo substitution reactions with halogens to form halides.
Major Products Formed
The major products formed from these reactions include barium oxide, polonium oxide, and various halides of barium and polonium .
Scientific Research Applications
Barium polonium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
The mechanism of action of barium polonium is primarily related to its radioactive properties. Polonium emits alpha particles, which can cause significant damage to biological tissues and cells. The molecular targets include DNA and other cellular components, leading to cell death and tissue damage . The pathways involved in its action include the generation of reactive oxygen species (ROS) and the induction of oxidative stress .
Comparison with Similar Compounds
Barium polonium can be compared with other similar compounds, such as barium telluride and polonium telluride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications . For instance:
Barium Telluride: Less radioactive and used in thermoelectric applications.
Polonium Telluride: Similar radioactive properties but different reactivity and stability.
Conclusion
Barium polonium is a unique compound with significant scientific research applications, particularly due to its radioactive properties. Its preparation and handling require specialized facilities and safety measures. The compound’s chemical reactions and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
51680-94-5 |
|---|---|
Molecular Formula |
BaPo |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
barium;polonium |
InChI |
InChI=1S/Ba.Po |
InChI Key |
VXMGSNGSLNFYFD-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
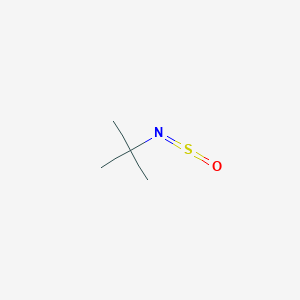
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
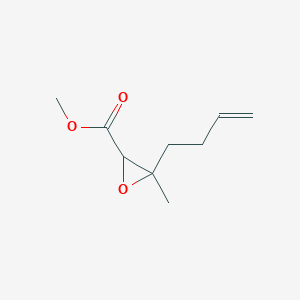



![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
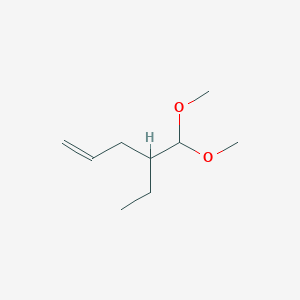
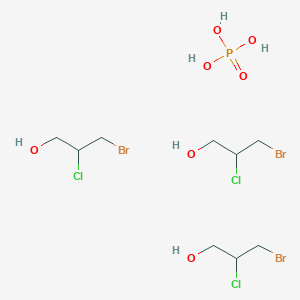
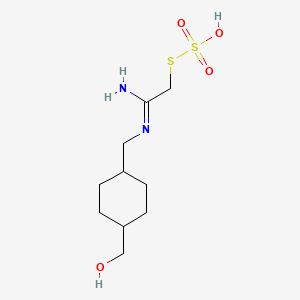

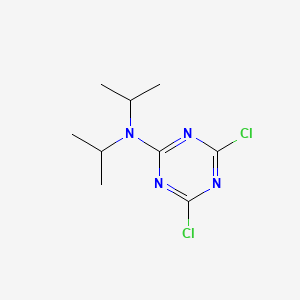
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
